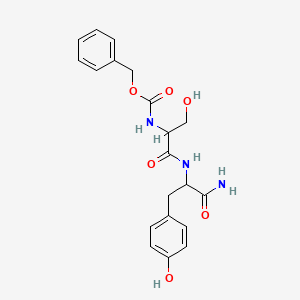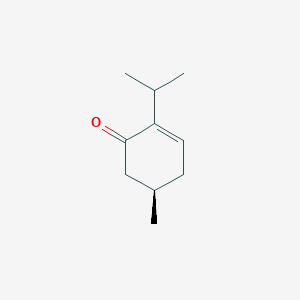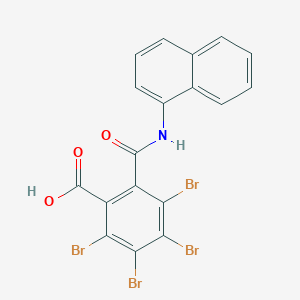
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is a brominated aromatic compound with the molecular formula C18H9Br4NO3 and a molecular weight of 606.885 g/mol . This compound is characterized by its high bromine content and the presence of a naphthalene moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the desired bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of organic semiconductors and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthalene moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrabromo-6-(diallylcarbamoyl)benzoic acid: Similar in structure but with diallyl groups instead of the naphthalene moiety.
Tetrabromo-substituted naphthalenetetracarboxylic dianhydride: Another brominated aromatic compound used in organic semiconductors.
Uniqueness
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.
Propriétés
Numéro CAS |
54914-90-8 |
|---|---|
Formule moléculaire |
C18H9Br4NO3 |
Poids moléculaire |
606.9 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C18H9Br4NO3/c19-13-11(12(18(25)26)14(20)16(22)15(13)21)17(24)23-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,23,24)(H,25,26) |
Clé InChI |
JWPBFQCSPZQAFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


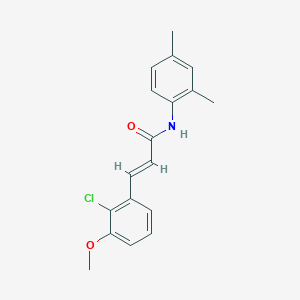
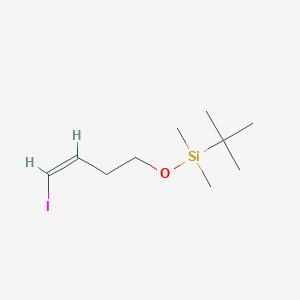
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)

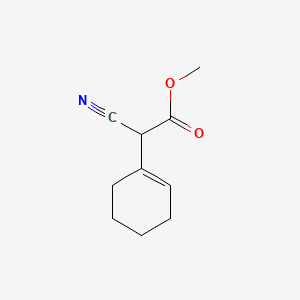

![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
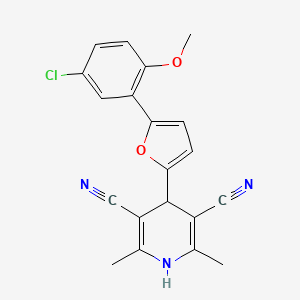
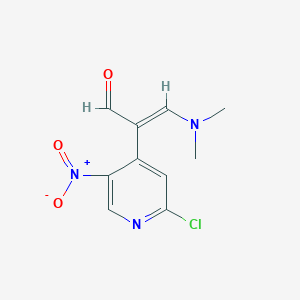
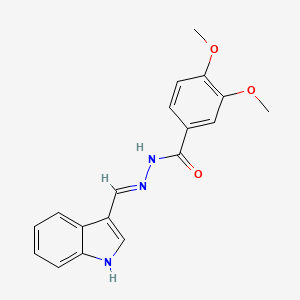
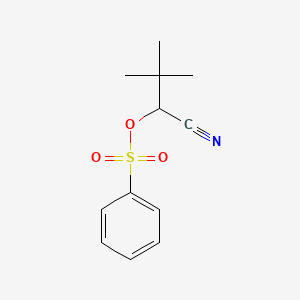
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
